Methyl 4,5-dimethoxy-2-{[(4-phenylpiperazinyl)thioxomethyl]amino}benzoate
Overview
Description
Methyl 4,5-dimethoxy-2-{[(4-phenylpiperazinyl)thioxomethyl]amino}benzoate is a complex organic compound with a molecular formula of C22H26N2O6 This compound is characterized by its unique structure, which includes a benzoate core substituted with methoxy groups and a phenylpiperazinyl thioxomethylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dimethoxy-2-{[(4-phenylpiperazinyl)thioxomethyl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoate Core: The starting material, 4,5-dimethoxy-2-nitrobenzoic acid, is esterified using methanol and a strong acid catalyst to form methyl 4,5-dimethoxy-2-nitrobenzoate.
Reduction of the Nitro Group: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Thioxomethylation: The amino group is then reacted with a thioxomethylating agent, such as carbon disulfide (CS2), to introduce the thioxomethyl group.
Coupling with Phenylpiperazine: Finally, the thioxomethylated intermediate is coupled with 4-phenylpiperazine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-{[(4-phenylpiperazinyl)thioxomethyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thioxomethyl group can be reduced to a methyl group.
Substitution: The phenylpiperazinyl moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methylated derivatives.
Substitution: Formation of substituted phenylpiperazine derivatives.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-{[(4-phenylpiperazinyl)thioxomethyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including its effects on neurotransmitter receptors.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4,5-dimethoxy-2-{[(4-phenylpiperazinyl)thioxomethyl]amino}benzoate involves its interaction with specific molecular targets. The phenylpiperazinyl moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The thioxomethyl group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dimethoxy-2-nitrobenzoate: A precursor in the synthesis of the target compound.
4-Phenylpiperazine: A key intermediate used in the coupling reaction.
Methyl 4,5-dimethoxy-2-{[(4-phenylpiperazinyl)carbonothioyl]amino}benzoate: A structurally similar compound with a carbonothioyl group instead of a thioxomethyl group.
Uniqueness
Methyl 4,5-dimethoxy-2-{[(4-phenylpiperazinyl)thioxomethyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[(4-phenylpiperazine-1-carbothioyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-26-18-13-16(20(25)28-3)17(14-19(18)27-2)22-21(29)24-11-9-23(10-12-24)15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3,(H,22,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJOCYVSODNABJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=S)N2CCN(CC2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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